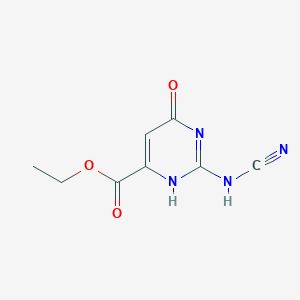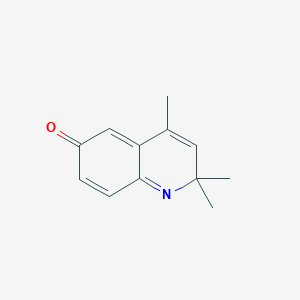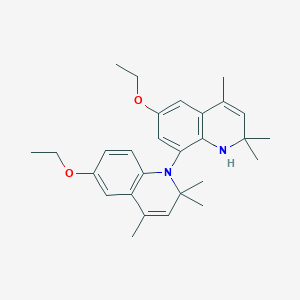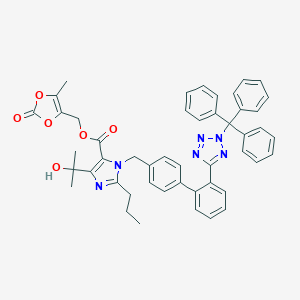![molecular formula C10H11NS B026688 Thieno[2,3-c]pyridine, 7-(1-methylethyl)-(9CI) CAS No. 100037-76-1](/img/structure/B26688.png)
Thieno[2,3-c]pyridine, 7-(1-methylethyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thieno[2,3-c]pyridine, 7-(1-methylethyl)-(9CI) is a heterocyclic compound with potential pharmacological applications. It belongs to the class of pyridine derivatives and exhibits a unique chemical structure that makes it attractive for medicinal chemistry research.
Mécanisme D'action
The mechanism of action of Thieno[2,3-c]pyridine, 7-(1-methylethyl)-(9CI) is not fully understood. However, it is believed to act by inhibiting various enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that are responsible for inflammation. It has also been shown to bind to the acetylcholinesterase enzyme, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Effets Biochimiques Et Physiologiques
Thieno[2,3-c]pyridine, 7-(1-methylethyl)-(9CI) has been shown to exhibit several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2. It has also been shown to improve cognitive function by inhibiting the activity of acetylcholinesterase. Additionally, it has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Thieno[2,3-c]pyridine, 7-(1-methylethyl)-(9CI) has several advantages for lab experiments. It is relatively easy to synthesize and has a unique chemical structure that makes it attractive for medicinal chemistry research. However, it also has some limitations. It is not very water-soluble, which can make it difficult to administer in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to investigate its pharmacological effects.
Orientations Futures
There are several potential future directions for research on Thieno[2,3-c]pyridine, 7-(1-methylethyl)-(9CI). One direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use in the treatment of viral infections such as COVID-19. Additionally, further research could be conducted to better understand its mechanism of action and to develop more water-soluble derivatives for use in lab experiments.
Méthodes De Synthèse
The synthesis of Thieno[2,3-c]pyridine, 7-(1-methylethyl)-(9CI) can be achieved via several methods. One of the most common methods involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of sulfuric acid. The resulting product is then subjected to a condensation reaction with thioacetic acid to yield Thieno[2,3-c]pyridine, 7-(1-methylethyl)-(9CI). Other methods include the use of palladium-catalyzed reactions and microwave-assisted reactions.
Applications De Recherche Scientifique
Thieno[2,3-c]pyridine, 7-(1-methylethyl)-(9CI) has been the subject of several scientific studies due to its potential pharmacological applications. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
100037-76-1 |
|---|---|
Nom du produit |
Thieno[2,3-c]pyridine, 7-(1-methylethyl)-(9CI) |
Formule moléculaire |
C10H11NS |
Poids moléculaire |
177.27 g/mol |
Nom IUPAC |
7-propan-2-ylthieno[2,3-c]pyridine |
InChI |
InChI=1S/C10H11NS/c1-7(2)9-10-8(3-5-11-9)4-6-12-10/h3-7H,1-2H3 |
Clé InChI |
BYEJKQVSDSAZLJ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC=CC2=C1SC=C2 |
SMILES canonique |
CC(C)C1=NC=CC2=C1SC=C2 |
Synonymes |
Thieno[2,3-c]pyridine, 7-(1-methylethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



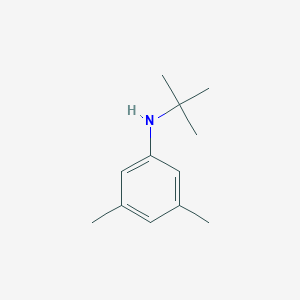
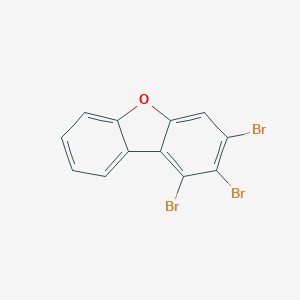
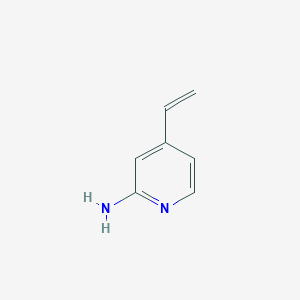
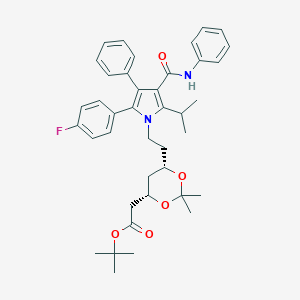
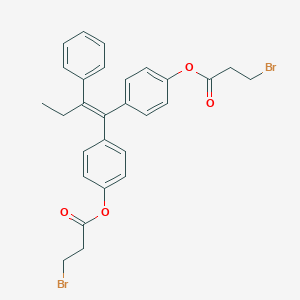
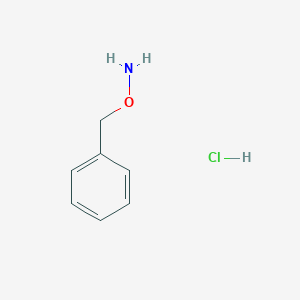
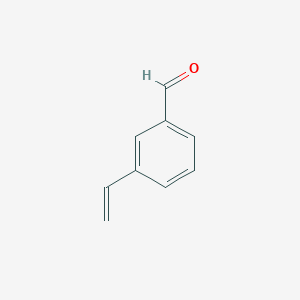
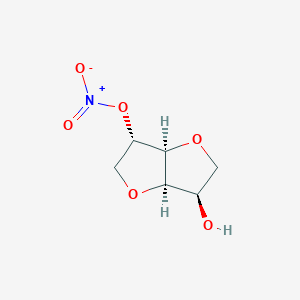
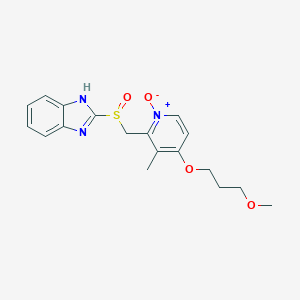
![3-Benzo[1,3]dioxol-5-yl-5-hydroxy-5-(4-methoxy-phenyl)-4-(3,4,5-trimethoxy-benzyl)-5H-furan-2-one](/img/structure/B26640.png)
